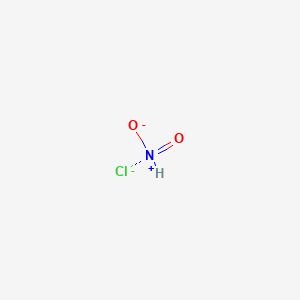

Nitryl chloride

Description

Properties

CAS No. |

13444-90-1 |

|---|---|

Molecular Formula |

NO2Cl ClHNO2- |

Molecular Weight |

82.47 g/mol |

IUPAC Name |

oxido(oxo)azanium;chloride |

InChI |

InChI=1S/ClH.HNO2/c;2-1-3/h1H;1H/p-1 |

InChI Key |

HSSFHZJIMRUXDM-UHFFFAOYSA-M |

SMILES |

[NH+](=O)[O-].[Cl-] |

Canonical SMILES |

[NH+](=O)[O-].[Cl-] |

Synonyms |

(NO2)Cl nitryl chloride |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of Nitryl Chloride (ClNO₂) for Atmospheric Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitryl chloride (ClNO₂), a reactive nitrogen species, plays a significant role in atmospheric chemistry, influencing regional air quality and the global budgets of nitrogen oxides (NOx) and chlorine. It acts as a nocturnal reservoir for NOx and a daytime source of highly reactive chlorine radicals (Cl•). The formation of ClNO₂ occurs through heterogeneous reactions on aerosol surfaces, coupling nocturnal atmospheric chemistry with daytime photochemistry. This guide provides an in-depth overview of the core fundamental properties of nitryl chloride relevant to atmospheric chemistry, including its formation, photolysis, and key reactions. Detailed experimental methodologies for its study are also presented, along with a summary of essential quantitative data.

I. Physicochemical Properties

Nitryl chloride is a gaseous compound with the chemical formula ClNO₂.

| Property | Value | Reference |

| Molar Mass | 81.46 g/mol | [1] |

| Boiling Point | -15 °C (5 °F; 258 K) | [1] |

| Melting Point | -145 °C (-229 °F; 128 K) | [1] |

II. Atmospheric Formation and Significance

The primary formation pathway for nitryl chloride in the troposphere is the heterogeneous reaction of dinitrogen pentoxide (N₂O₅) on chloride-containing aerosols.[2][3] This process is a key step in the transformation of NOx into more reactive forms of chlorine.

The overall reaction sequence is as follows:

-

NO₂ Oxidation: Nitrogen dioxide (NO₂) is oxidized by ozone (O₃) to form the nitrate (B79036) radical (NO₃).

-

N₂O₅ Formation: The nitrate radical then reacts with another NO₂ molecule to form dinitrogen pentoxide (N₂O₅).

-

Heterogeneous Uptake: N₂O₅ is taken up by chloride-containing aerosols (e.g., sea salt, industrial emissions) where it reacts to form nitryl chloride (ClNO₂) and nitrate (NO₃⁻).[3]

This nocturnal formation of ClNO₂ is significant as it sequesters NOx during the night. Upon sunrise, ClNO₂ is rapidly photolyzed, releasing chlorine atoms and regenerating NO₂.

III. Photolysis and Reactions

The primary sink for atmospheric nitryl chloride is photolysis by solar radiation, which liberates a chlorine atom and a nitrogen dioxide molecule.

ClNO₂ + hν → Cl• + NO₂

This reaction is a significant source of chlorine atoms in the troposphere, which can then initiate the oxidation of volatile organic compounds (VOCs), leading to the formation of ozone and other secondary pollutants.

Key Reactions of Nitryl Chloride:

| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

| ClNO₂ + hν → Cl• + NO₂ | Varies with actinic flux, absorption cross-section, and quantum yield | Ambient | [4] |

| ClNO₂ + OH → Products | k = (2.4 +1.4/-1.1) x 10⁻¹² exp[(-1250 ± 155)/T] | 259 - 348 | |

| Cl• + NO₂ + M → ClNO₂ + M | k(Ar, 298 K) = (7.2 ± 0.4) × 10⁻³¹ cm⁶ molecule⁻² s⁻¹ | 298 | [5] |

IV. Quantitative Data

A. Absorption Cross-Sections

The absorption cross-section of nitryl chloride is a critical parameter for calculating its photolysis rate. The table below summarizes reported values at different wavelengths.

| Wavelength (nm) | Absorption Cross-Section (cm² molecule⁻¹) | Reference |

| 220 | 1.20 x 10⁻¹⁸ | Ganske et al., 1992 (as cited in NIST) |

| 230 | 8.50 x 10⁻¹⁹ | Ganske et al., 1992 (as cited in NIST) |

| 240 | 4.00 x 10⁻¹⁹ | Ganske et al., 1992 (as cited in NIST) |

| 250 | 1.50 x 10⁻¹⁹ | Ganske et al., 1992 (as cited in NIST) |

| 300 | 1.10 x 10⁻²⁰ | Ganske et al., 1992 (as cited in NIST) |

| 350 | 1.50 x 10⁻²¹ | Ganske et al., 1992 (as cited in NIST) |

B. Photolysis Quantum Yields

The quantum yield (Φ) for the photolysis of nitryl chloride to produce a chlorine atom and nitrogen dioxide is considered to be unity (Φ = 1) across the atmospherically relevant wavelength range.

C. Heterogeneous Uptake Coefficients and Yields

The efficiency of nitryl chloride formation is determined by the uptake coefficient of N₂O₅ (γ(N₂O₅)) on aerosols and the yield of ClNO₂ (φ(ClNO₂)). These parameters are highly variable and depend on aerosol composition, relative humidity, and temperature.

| Aerosol Type | N₂O₅ Uptake Coefficient (γ) | ClNO₂ Yield (φ) | Conditions | Reference |

| Sea Salt | 0.025 | ~1 | RH > 40%, 298 K | [6] |

| Saline Mineral Dust | Varies (<0.05 to ~0.77) | Varies | Dependent on chloride content and RH | [7] |

| Polluted Urban Aerosol | 0.022 (average) | 0.34 (average) | Field measurements | [8] |

V. Experimental Protocols

A. Laboratory Synthesis of Nitryl Chloride

A common laboratory method for generating nitryl chloride for calibration and experimental studies involves the reaction of dinitrogen pentoxide with a chloride source.

Materials:

-

Dinitrogen pentoxide (N₂O₅)

-

Sodium chloride (NaCl)

-

Flow tube reactor

-

Inert carrier gas (e.g., N₂)

Procedure:

-

A flow of N₂O₅ in an inert carrier gas is passed through a temperature-controlled flow tube.

-

The inner surface of the flow tube is coated with a layer of sodium chloride.

-

The reaction between gaseous N₂O₅ and solid NaCl produces gaseous ClNO₂.

-

The concentration of the generated ClNO₂ can be determined by spectroscopic methods or by chemical ionization mass spectrometry.

Another method involves the reaction of chlorosulfonic acid with nitric acid.[9]

Procedure:

-

Carefully add concentrated nitric acid dropwise to an excess of chlorosulfonic acid at low temperature (e.g., in an ice bath).

-

Nitryl chloride is evolved as a gas.

-

The product gas can be passed through a cold trap to remove less volatile impurities.

B. Measurement of Nitryl Chloride in the Atmosphere

1. Chemical Ionization Mass Spectrometry (CIMS)

CIMS is a highly sensitive and selective technique for the real-time detection of atmospheric trace gases, including nitryl chloride.

Methodology:

-

Ionization: Ambient air is drawn into an ion-molecule reaction region where it is mixed with a reagent ion, typically iodide (I⁻). ClNO₂ reacts with I⁻ to form an I⁻·ClNO₂ adduct.

-

Detection: The resulting ion clusters are guided into a mass spectrometer (typically a quadrupole or time-of-flight) for mass-to-charge ratio analysis and detection.

-

Calibration: The instrument is calibrated using a known concentration of ClNO₂ generated from a laboratory source.

References

- 1. Nitryl chloride - Wikipedia [en.wikipedia.org]

- 2. Reactive uptake coefficients for heterogeneous reaction of N2O5 with submicron aerosols of NaCl and natural sea salt - CentAUR [centaur.reading.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. oa.tib.eu [oa.tib.eu]

- 9. ias.ac.in [ias.ac.in]

The Rediscovery and Ascendancy of Nitryl Chloride: From Chemical Curiosity to Atmospheric Keystone

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitryl chloride (ClNO₂), once a relatively obscure chemical entity, has emerged from the annals of early inorganic chemistry to become a pivotal molecule in contemporary atmospheric science. Its journey from a challenging synthesis in the 19th century to its recognition as a key player in tropospheric oxidation cycles illustrates a remarkable evolution in chemical research. Initially explored for its potent nitrating and chlorinating properties, its significance is now profoundly understood in the context of nocturnal nitrogen chemistry and its impact on daytime photochemistry and air quality. This guide provides an in-depth exploration of the discovery and history of nitryl chloride research, detailing its synthesis, properties, and its crucial role in the atmosphere.

A History of Discovery and Rediscovery

The story of nitryl chloride is one of repeated encounters before its definitive characterization. While several chemists in the 19th century, including Richard Müller (1862) and Hassenberg (1871), reported its potential formation through various reactions, their findings were often inconclusive.[1] It was not until 1932 that William Albert Noyes, at the University of Illinois, definitively identified and characterized nitryl chloride, terming it a "rediscovery."[1][2] Noyes synthesized the compound during his investigation of the reaction between nitrogen trichloride (B1173362) and nitrogen tetroxide.[1] This seminal work provided the first reliable foundation for the study of its properties and reactivity.

The following timeline highlights key milestones in the research of nitryl chloride:

Physicochemical Properties

Nitryl chloride is a volatile and highly reactive inorganic compound. At standard conditions, it is a colorless gas with a pungent odor similar to chlorine.[3][4] Its liquid form, achievable at temperatures below -14.3°C, has a pale-yellow tinge.[3][4] As a powerful oxidizing agent, it reacts explosively with reducing agents and is corrosive to many metals.[4]

| Property | Value | Reference(s) |

| Molecular Formula | ClNO₂ | [3][5] |

| Molar Mass | 81.46 g/mol | [3][5] |

| Boiling Point | -14.3 °C to -15 °C | [3][5] |

| Melting Point | -145 °C | [3][5] |

| Appearance | Colorless gas, pale-yellow liquid | [3][4] |

| Odor | Chlorine-like | [3][4] |

| Density (liquid, 0°C) | 1.37 g/mL | [3] |

| Vapor Density | 2.81 g/L (100°C) | [3][4] |

| Reactivity | Strong oxidizing, nitrating, and chlorinating agent | [4][6] |

Synthesis of Nitryl Chloride: Historical and Modern Protocols

The synthesis of nitryl chloride has been approached through various methods over the decades, reflecting the evolving capabilities of synthetic chemistry.

Experimental Protocol: Synthesis via Chlorosulfonic Acid and Nitric Acid

This remains one of the most convenient laboratory preparations of nitryl chloride.[3][4]

-

Reaction: ClSO₃H + HNO₃ → ClNO₂ + H₂SO₄

-

Methodology:

-

Apparatus Setup: A reaction flask equipped with a dropping funnel and a gas outlet is assembled. The outlet should be connected to a cold trap (e.g., cooled with a dry ice/acetone bath) to condense the gaseous nitryl chloride product. All glassware must be thoroughly dried to prevent hydrolysis.

-

Reagent Preparation: Anhydrous nitric acid is required. This can be prepared by distilling concentrated nitric acid over concentrated sulfuric acid or phosphorus pentoxide. Chlorosulfonic acid should be freshly distilled if purity is a concern.

-

Reaction Conditions: The reaction flask containing chlorosulfonic acid is cooled to 0°C in an ice bath.

-

Synthesis: Anhydrous nitric acid is added dropwise from the dropping funnel to the cooled, stirred chlorosulfonic acid. The reaction is typically immediate, producing gaseous nitryl chloride.

-

Product Collection: The evolved ClNO₂ gas is passed through the cold trap, where it condenses into a pale-yellow liquid. The reaction should be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents and product.

-

Experimental Protocol: Synthesis via Acetyl Nitrate and Chlorotrimethylsilane

This method provides a convenient, one-pot generation of nitryl chloride in situ for immediate use in organic reactions.[7]

-

Reaction: CH₃CO₂NO₂ + (CH₃)₃SiCl → ClNO₂ + CH₃CO₂Si(CH₃)₃

-

Methodology:

-

Apparatus Setup: A two-necked flask fitted with a dropping funnel and a calcium chloride guard tube is used. The reaction is conducted under an inert, anhydrous atmosphere.

-

Reagent Preparation: Acetyl nitrate is prepared fresh by cautiously mixing acetic anhydride (B1165640) with concentrated nitric acid.[7] The reaction is performed in an appropriate anhydrous solvent, such as dichloromethane (B109758) (CH₂Cl₂), distilled over a drying agent like P₂O₅.[7]

-

Reaction Conditions: The flask containing the substrate (if for an in situ reaction) and solvent is cooled to -10°C.[7]

-

Synthesis: Chlorotrimethylsilane (TMSCl) is added dropwise to the cooled solution, followed by the cautious, slow addition of acetyl nitrate over a period of 1-1.5 hours while maintaining the low temperature.[7] The formation of nitryl chloride is indicated by the progression of the subsequent reaction (e.g., color change if reacting with an oxime).[7]

-

The Pivotal Role of Nitryl Chloride in Atmospheric Chemistry

The most significant evolution in nitryl chloride research has been the elucidation of its role in atmospheric chemistry. It is a critical link between nocturnal and daytime chemistry, particularly in polluted environments where sources of nitrogen oxides (NOx) and chloride coexist.[8]

Nocturnal Formation and Daytime Photolysis

The atmospheric lifecycle of nitryl chloride is a two-part process:

-

Nighttime Formation: During the night, in the absence of sunlight, the nitrate radical (NO₃) accumulates. It reacts with nitrogen dioxide (NO₂) to form dinitrogen pentoxide (N₂O₅). This N₂O₅ can then undergo a heterogeneous reaction on the surface of chloride-containing aerosols (from sea salt or anthropogenic sources) to produce gaseous nitryl chloride. This process serves as a nocturnal reservoir for reactive nitrogen.

-

Daytime Photolysis: After sunrise, nitryl chloride is rapidly photolyzed by sunlight (ClNO₂ + hν), breaking apart to release a highly reactive chlorine atom (Cl•) and nitrogen dioxide (NO₂).[9]

This cycle couples nocturnal heterogeneous chemistry with daytime gas-phase photochemistry.[8]

Impact on Atmospheric Oxidation and Ozone Formation

The release of chlorine atoms from ClNO₂ photolysis has profound impacts on air quality:

-

Enhanced Oxidation: Chlorine atoms are extremely reactive, oxidizing volatile organic compounds (VOCs) at rates that can be orders of magnitude faster than the hydroxyl radical (OH•), the primary daytime oxidant. This accelerates the degradation of pollutants like alkanes.

-

Ozone Production: The oxidation of VOCs by Cl• initiates a chemical cascade that produces peroxy radicals (RO₂), which in turn contribute to the formation of tropospheric ozone (O₃), a major component of smog.[9] The release of both Cl• and NO₂ from ClNO₂ photolysis provides the key ingredients for ozone production in the early morning, potentially jump-starting smog formation.

Atmospheric Concentrations

The first ambient measurements of nitryl chloride were reported in 2008 off the coast of Texas.[10][11] Since then, numerous field studies using techniques like Chemical Ionization Mass Spectrometry (CIMS) have detected significant concentrations in both polluted coastal and inland regions worldwide.[8][12]

| Location | Type | Max Observed Concentration (pptv) | Reference(s) |

| Houston, TX (USA) | Polluted Coastal | >1,000 | [10][12] |

| Los Angeles, CA (USA) | Polluted Coastal | 3,600 | [12] |

| Boulder, CO (USA) | Inland | 450 | [11] |

| Hessen, Germany | Inland | 800 | [11] |

| London, UK | Urban | 724 | [11] |

| Hong Kong, China | Polluted Coastal / Mountain | 4,700 | [11] |

| North China Plain | Polluted Inland | >350 | [13] |

| Weybourne, UK | Rural Coastal | 65 |

pptv: parts per trillion by volume

Conclusion and Future Outlook

The journey of nitryl chloride from a laboratory curiosity to a molecule of major atmospheric importance underscores the dynamic nature of chemical research. Its history is a testament to the fact that compounds discovered long ago can find new and profound relevance with the advent of advanced analytical techniques and a deeper understanding of complex environmental systems. For researchers in atmospheric science, ClNO₂ remains a focal point for understanding air pollution, radical chemistry, and the intricate coupling of different chemical reservoirs. For synthetic chemists and drug development professionals, its potent reactivity as a nitrating and chlorinating agent continues to offer utility, reminding us of the fundamental properties first explored by its early discoverers. Future research will likely focus on further refining the parameters that control its formation yield on various aerosol types and quantifying its impact on air quality and climate under a wider range of global conditions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. biographicalmemoirs.org [biographicalmemoirs.org]

- 3. nitryl chloride | 13444-90-1 [chemicalbook.com]

- 4. Nitryl Chloride [studfile.net]

- 5. Nitryl chloride - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ias.ac.in [ias.ac.in]

- 8. Atmospheric Chemistry of Nitryl Chloride [manu56.magtech.com.cn]

- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. repository.library.noaa.gov [repository.library.noaa.gov]

- 12. pstorage-leicester-213265548798.s3.amazonaws.com [pstorage-leicester-213265548798.s3.amazonaws.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

A Guide to the Laboratory Synthesis of Nitryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principal methods for the laboratory-scale synthesis of nitryl chloride (ClNO₂). Nitryl chloride serves as a potent nitrating and chlorinating agent in organic synthesis and is of significant interest in atmospheric chemistry research. This document outlines key synthetic routes, offering detailed experimental protocols and a comparative analysis of their efficacy.

Introduction to Nitryl Chloride

Nitryl chloride is a reactive gas at room temperature with a pale yellow appearance. Its utility in chemical synthesis stems from its ability to introduce both a nitro group (-NO₂) and a chlorine atom into a target molecule. This dual reactivity makes it a valuable reagent for the preparation of a variety of organic compounds, including nitroalkenes and chloronitroalkanes. Understanding its synthesis is crucial for its safe and effective application in a laboratory setting.

Major Synthetic Pathways

Several methods have been developed for the synthesis of nitryl chloride. The most common and practical laboratory-scale preparations include:

-

Reaction of Chlorosulfonic Acid with Nitric Acid: This is a widely cited and practical method for generating nitryl chloride.[1]

-

Reaction of Dinitrogen Pentoxide (N₂O₅) with a Chloride Source: This pathway is particularly relevant in atmospheric chemistry and can be adapted for laboratory synthesis.

-

Reaction of Acetyl Nitrate (B79036) with a Chloride Source: A common variant of this method involves the in situ generation of nitryl chloride from acetyl nitrate and chlorotrimethylsilane (B32843) (TMSCl).[2][3]

-

Reaction of Silver Nitrate with Chlorine Gas: An older, more traditional method.[1]

-

Oxidation of Nitrosyl Chloride (NOCl) with Ozone: This method offers a pathway from a related nitrogen oxychloride.[1]

The choice of method depends on the available starting materials, the desired scale of the reaction, and the required purity of the final product.

Comparative Data of Synthesis Methods

For a clear comparison of the primary laboratory synthesis methods, the following table summarizes key quantitative data. Please note that yields can be highly dependent on the specific reaction conditions and the skill of the operator.

| Synthesis Method | Reactants | Typical Reaction Conditions | Reported Yield | Reference(s) |

| Chlorosulfonic Acid and Nitric Acid | Chlorosulfonic acid, Nitric acid | 0 °C | High (General) | [1] |

| Dinitrogen Pentoxide and Sodium Chloride | Dinitrogen pentoxide, Sodium chloride | Room temperature, often studied in flow systems for atmospheric chemistry | Variable | [4] |

| Acetyl Nitrate and Chlorotrimethylsilane (in situ) | Acetyl nitrate, Chlorotrimethylsilane | -10 °C | Up to 80% | [2] |

Detailed Experimental Protocols

Synthesis of Nitryl Chloride from Chlorosulfonic Acid and Nitric Acid

This method is considered a practical route for laboratory preparation.[1]

Materials:

-

Chlorosulfonic acid (ClSO₃H)

-

Anhydrous nitric acid (HNO₃)

-

Ice bath

-

Reaction flask equipped with a dropping funnel and a gas outlet

Procedure:

-

Cool the reaction flask containing chlorosulfonic acid in an ice bath to 0 °C.

-

Slowly add anhydrous nitric acid dropwise to the cooled chlorosulfonic acid with constant stirring.

-

The reaction produces nitryl chloride gas, which can be collected or used directly in a subsequent reaction. The other product is sulfuric acid. ClSO₃H + HNO₃ → ClNO₂ + H₂SO₄

-

The gaseous nitryl chloride can be purified by passing it through a cold trap to remove less volatile impurities.

In-situ Generation of Nitryl Chloride from Acetyl Nitrate and Chlorotrimethylsilane

This method is advantageous for its mild reaction conditions and the use of readily available reagents.[2]

Materials:

-

Acetyl nitrate (prepared from acetic anhydride (B1165640) and nitric acid)

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Reaction vessel with a dropping funnel and under an inert atmosphere (e.g., nitrogen or argon)

-

Cooling bath

Procedure:

-

Prepare a solution of the substrate to be reacted with nitryl chloride in anhydrous dichloromethane in the reaction vessel.

-

Cool the solution to -10 °C using a suitable cooling bath.

-

To this cooled solution, add chlorotrimethylsilane dropwise with stirring.

-

Slowly add acetyl nitrate to the reaction mixture. The nitryl chloride is generated in situ and will react with the substrate. CH₃COONO₂ + (CH₃)₃SiCl → ClNO₂ + CH₃COOSi(CH₃)₃

-

After the addition is complete, the reaction is typically stirred for a specified period at low temperature.

-

The reaction is quenched, and the product is isolated using standard organic chemistry workup procedures, such as washing with water and sodium bicarbonate solution, followed by drying and solvent evaporation.[2]

Reaction and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical reactions and a general experimental workflow for the synthesis of nitryl chloride.

Caption: Key laboratory synthesis routes for nitryl chloride.

Caption: General experimental workflow for nitryl chloride synthesis.

Safety Precautions

Nitryl chloride is a toxic and corrosive gas and should be handled with extreme caution in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, face shield, lab coat, and chemical-resistant gloves, must be worn at all times. Reactions should be conducted behind a safety shield, especially when working with potentially explosive reagents like acetyl nitrate. Ensure that all glassware is dry and the reaction is protected from moisture, as nitryl chloride can react with water.

Purification and Characterization

Purification of nitryl chloride can be achieved by fractional condensation to remove impurities. For in-situ generated nitryl chloride, purification of the final organic product is typically performed using standard techniques such as column chromatography.[2]

Characterization of nitryl chloride can be performed using various spectroscopic methods. Its UV spectrum is a key identifier.[2] For organic products derived from reactions with nitryl chloride, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for structural elucidation.[2]

Conclusion

The synthesis of nitryl chloride for laboratory studies can be accomplished through several viable routes. The choice of method will be dictated by the specific requirements of the research, including scale, desired purity, and available resources. The in-situ generation from acetyl nitrate and chlorotrimethylsilane offers a convenient and relatively mild option for many synthetic applications. Regardless of the method chosen, strict adherence to safety protocols is paramount when handling this reactive and hazardous compound.

References

- 1. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Generation of nitryl chloride from chlorotrimethylsilane-acetyl nitrate reaction: A one-pot preparation of gem-chloronitro compounds from oximes | Semantic Scholar [semanticscholar.org]

- 4. pmel.noaa.gov [pmel.noaa.gov]

- 5. asset.library.wisc.edu [asset.library.wisc.edu]

Nitryl Chloride: A Nocturnal Reservoir of NOx and a Catalyst for Daytime Photochemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitryl chloride (ClNO2), once considered a minor atmospheric species, has emerged as a crucial nocturnal reservoir of nitrogen oxides (NOx) and a significant daytime source of highly reactive chlorine radicals (Cl•). Its formation through the heterogeneous uptake of dinitrogen pentoxide (N2O5) on chloride-containing aerosols provides a pathway for the recycling of NOx and the activation of otherwise inert chloride. Upon sunrise, the photolysis of ClNO2 releases Cl• atoms, which can significantly enhance the atmospheric oxidation capacity, accelerate the degradation of volatile organic compounds (VOCs), and promote the formation of ground-level ozone (O3) and other secondary pollutants. This technical guide provides a comprehensive overview of the atmospheric chemistry of ClNO2, including its formation mechanisms, measurement techniques, and its profound impacts on atmospheric composition and air quality. Detailed experimental protocols for key measurement techniques are provided, alongside a compilation of quantitative data from various field and laboratory studies. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the complex processes involved.

Introduction

Nitryl chloride (ClNO2) is a key atmospheric species that bridges nocturnal and daytime chemistry with significant implications for air quality and climate.[1] It serves as a temporary reservoir for nitrogen oxides (NOx ≡ NO + NO2), preventing their immediate loss during the night.[1] More importantly, its photolysis in the morning releases chlorine atoms, a potent oxidant that can kick-start the day's photochemistry.[2] The overall process can be summarized as a nighttime conversion of NOx to ClNO2, followed by a daytime release of reactive chlorine and regeneration of NOx. This cycle has been shown to enhance the formation of ozone, a major component of smog, and to alter the atmospheric lifetime of various pollutants. The presence and impact of ClNO2 are particularly pronounced in polluted environments where precursors like NOx, ozone, and chloride aerosols are abundant.

Formation and Sinks of Nitryl Chloride

Nocturnal Formation Pathway

The primary formation route for ClNO2 is the heterogeneous reaction of dinitrogen pentoxide (N2O5) on chloride-containing aerosols. This process occurs in a series of steps:

-

Formation of the Nitrate (B79036) Radical (NO3): The process begins with the gas-phase oxidation of nitrogen dioxide (NO2) by ozone (O3) to form the nitrate radical (NO3).

-

NO2 + O3 → NO3 + O2

-

-

Formation of Dinitrogen Pentoxide (N2O5): The nitrate radical then reacts with another molecule of NO2 to form dinitrogen pentoxide (N2O5). This reaction is in thermal equilibrium.

-

NO3 + NO2 + M ↔ N2O5 + M (where M is a third body, such as N2 or O2)

-

-

Heterogeneous Uptake of N2O5: N2O5 is taken up by aqueous aerosols containing chloride ions (Cl-). Inside the aerosol, N2O5 undergoes hydrolysis to form a protonated nitric acid intermediate (H2ONO2+).

-

N2O5(g) → N2O5(aq)

-

N2O5(aq) + H2O(l) → 2H+ + 2NO3- or N2O5(aq) + H2O(l) → H2ONO2+(aq) + NO3-(aq)

-

-

Reaction with Chloride: The protonated nitric acid intermediate then reacts with chloride ions to produce nitryl chloride and a nitrate ion.

-

H2ONO2+(aq) + Cl-(aq) → ClNO2(g) + H2O(l)

-

The efficiency of this process is described by two key parameters: the N2O5 uptake coefficient (γ(N2O5)) and the ClNO2 yield (φ(ClNO2)).[3][4] γ(N2O5) represents the probability that an N2O5 molecule colliding with an aerosol surface is taken up, while φ(ClNO2) is the fraction of uptaken N2O5 that results in the formation of ClNO2.[3][4] These parameters are influenced by various factors, including:

-

Aerosol liquid water content: Higher water content generally enhances N2O5 uptake.

-

Chloride concentration: Higher chloride concentrations increase the ClNO2 yield.

-

Nitrate concentration: High nitrate concentrations can suppress N2O5 uptake.

-

Organic coatings: The presence of organic coatings on aerosols can inhibit N2O5 uptake.[5]

-

Temperature and Relative Humidity: These factors influence the physical state and composition of aerosols, thereby affecting reaction rates.[6]

The following diagram illustrates the nocturnal formation pathway of ClNO2.

Daytime Sink: Photolysis

The primary sink for atmospheric ClNO2 is photolysis by sunlight, which occurs rapidly after sunrise. This reaction releases a chlorine atom (Cl•) and a nitrogen dioxide (NO2) molecule.

-

ClNO2 + hν (λ < 400 nm) → Cl• + NO2

This photolysis reaction is central to the role of ClNO2 in daytime atmospheric chemistry. The released Cl• is a highly reactive oxidant, and the regenerated NO2 can participate in ozone formation cycles.

Atmospheric Significance

The formation and subsequent photolysis of ClNO2 have profound impacts on atmospheric composition and air quality.

Impact on the Radical Budget

The photolysis of ClNO2 is a significant source of chlorine atoms (Cl•) in the troposphere, particularly in the morning hours.[2] Cl• atoms are highly reactive and can oxidize a wide range of VOCs, often at faster rates than the hydroxyl radical (OH•), the primary daytime oxidant. The reaction of Cl• with VOCs initiates radical chain reactions that produce peroxy radicals (RO2) and hydroperoxy radicals (HO2), collectively known as ROx.[2] This injection of radicals can significantly increase the overall atmospheric oxidation capacity.

The following diagram illustrates the impact of ClNO2 photolysis on the atmospheric radical budget.

Impact on Ozone Formation

The chemistry of ClNO2 can lead to enhanced production of ground-level ozone (O3). This occurs through two main mechanisms:

-

NOx Recycling: By sequestering NOx overnight as ClNO2 and releasing it as NO2 during the day, this pathway prevents the permanent removal of NOx from the nocturnal boundary layer, making it available for ozone production in the morning.

-

Enhanced ROx Production: The Cl• initiated oxidation of VOCs leads to the formation of RO2 and HO2 radicals. In the presence of NOx, these radicals participate in a catalytic cycle that produces ozone.

The net effect is a significant increase in the rate of ozone formation, particularly in polluted urban and coastal areas.

Experimental Methodologies

The detection and quantification of atmospheric ClNO2 are primarily achieved through two advanced analytical techniques: Chemical Ionization Mass Spectrometry (CIMS) and Thermal Dissociation-Tunable Infrared Laser Direct Absorption Spectrometry (TD-TILDAS).

Chemical Ionization Mass Spectrometry (CIMS)

Principle: CIMS is the most widely used technique for measuring ClNO2. It relies on the chemical ionization of ClNO2 molecules by a reagent ion, followed by the detection of the resulting product ion using a mass spectrometer. For ClNO2 detection, iodide (I-) is a commonly used reagent ion.[7] The ionization reaction proceeds as follows:

-

ClNO2 + I- → [ClNO2·I]-

The [ClNO2·I]- cluster ion is then detected by the mass spectrometer.

Experimental Protocol:

-

Inlet and Sampling: Ambient air is drawn through an inlet system designed to minimize the loss of sticky molecules like ClNO2. The inlet is often heated to prevent condensation.

-

Ionization: The sampled air is mixed with a flow of reagent ions (e.g., I-) in an ion-molecule reaction (IMR) chamber. The I- ions are typically generated by passing a mixture of methyl iodide (CH3I) in nitrogen (N2) over a radioactive source (e.g., 210Po) or through an electrical discharge ion source.[7]

-

Mass Analysis: The ions from the IMR are guided into a mass analyzer (e.g., a quadrupole or time-of-flight mass spectrometer), which separates the ions based on their mass-to-charge ratio. The abundance of the [ClNO2·I]- cluster ion is measured.

-

Calibration: The instrument is calibrated by introducing a known concentration of ClNO2 into the inlet. The ClNO2 calibration standard is typically generated by passing a known concentration of chlorine gas (Cl2) over a moist mixture of sodium nitrite (B80452) (NaNO2) and sodium chloride (NaCl).[8] The concentration of the generated ClNO2 can be quantified by thermal dissociation to NO2 and subsequent measurement of NO2.

-

Data Analysis: The raw ion signals are converted to mixing ratios using the calibration factor. Corrections for instrument background, humidity-dependent sensitivity, and potential interferences are applied.

The following diagram shows a generalized workflow for ClNO2 measurement using CIMS.

Thermal Dissociation-Tunable Infrared Laser Direct Absorption Spectrometry (TD-TILDAS)

Principle: TD-TILDAS is an alternative technique for quantifying ClNO2. It involves the thermal dissociation of ClNO2 into Cl• and NO2, followed by the conversion of Cl• to a stable, easily detectable molecule like hydrogen chloride (HCl).[9] The concentration of the product molecule is then measured using tunable infrared laser direct absorption spectroscopy.

Experimental Protocol:

-

Sampling and Thermal Dissociation: Ambient air is drawn through a heated quartz inlet where ClNO2 is thermally dissociated at temperatures above 400 °C.

-

Chemical Conversion: A reagent gas, such as methane (B114726) (CH4) or propane, is added to the sample flow. The Cl• atoms produced from the thermal dissociation of ClNO2 react with the hydrocarbon to produce HCl.

-

Cl• + CH4 → HCl + CH3•

-

-

Detection: The sample then flows into a multi-pass absorption cell where the concentration of HCl is measured by its absorption of infrared laser light at a specific wavelength.

-

Quantification: The ClNO2 concentration is determined from the measured HCl concentration, assuming a 1:1 conversion efficiency. The instrument is calibrated using a standard source of HCl.

Quantitative Data

The following tables summarize key quantitative data related to ClNO2 chemistry from various field and laboratory studies.

Table 1: Observed Mixing Ratios of ClNO2 in Various Environments

| Location | Environment | Maximum Observed ClNO2 (ppbv) | Reference |

| Houston, USA | Urban/Coastal | > 1.0 | |

| Los Angeles Basin, USA | Urban/Coastal | 3.6 | |

| North China Plain | Polluted Inland | 2.1 | |

| Southeast China | Coastal City | 3.4 | [6] |

| Pasadena, USA | Urban | Median at sunrise: 0.8 | [10] |

Table 2: N2O5 Uptake Coefficients (γ(N2O5)) and ClNO2 Yields (φ(ClNO2))

| Location/Study Type | γ(N2O5) Range | Average γ(N2O5) | φ(ClNO2) Range | Average φ(ClNO2) | Reference |

| Polluted Northern China | 0.005 - 0.039 | 0.022 | 0.06 - 1.04 | 0.34 | [4] |

| Semi-rural, non-coastal mountain site | 0.004 - 0.11 | 0.028 | 0.035 - 1.38 | 0.49 | [11] |

| Southwestern China | 0.0018 - 0.12 | 0.023 | - | - | [12] |

| Laboratory (NaCl aerosol) | - | 0.01 - 0.03 | - | - | [5] |

| Parameterization (Bertram & Thornton, 2009) | - | - | Dependent on [Cl-]/[H2O] | - | [5] |

Table 3: Key Reaction Rate Constants

| Reaction | Rate Constant (at 298 K) | Reference |

| NO2 + O3 → NO3 + O2 | 3.2 x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ | [13] |

| NO3 + NO2 + M ↔ N2O5 + M | k_fwd = 1.4 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | [14] |

| Cl + NO2 + M → ClNO2 + M | (1.66 ± 0.30) × 10⁻³⁰ cm⁶ molecule⁻² s⁻¹ (M=N₂) | [14] |

| OH + ClNO2 → HOCl + NO2 | (2.4 +1.4/-1.1) x 10⁻¹² exp[(-1250 ± 155)/T] cm³ molecule⁻¹ s⁻¹ | [15] |

Conclusion

Nitryl chloride is a pivotal molecule in atmospheric chemistry, acting as a nocturnal reservoir of NOx and a significant source of daytime chlorine radicals. Its formation via the heterogeneous uptake of N2O5 on chloride-containing aerosols and subsequent photolysis has profound implications for the atmospheric oxidizing capacity, the lifetime of volatile organic compounds, and the production of ozone and other secondary pollutants. Understanding the complex interplay of factors that govern ClNO2 formation and its chemical impacts is crucial for developing effective air quality management strategies, particularly in polluted coastal and inland regions. Continued research, including detailed field measurements, laboratory studies, and advanced modeling, is necessary to further refine our understanding of the role of ClNO2 in the Earth's atmosphere.

References

- 1. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]

- 2. researchgate.net [researchgate.net]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Using chemical ionization mass spectrometry for detection of HNO3, HCl, and ClONO2 in the atmosphere | ESPO [espo.nasa.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Atmospheric Formation Mechanisms of Nitryl Chloride (ClNO₂)

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nitryl chloride (ClNO₂) is a significant reactive species in the troposphere, acting as a crucial link between nocturnal nitrogen oxide chemistry and daytime halogen-radical photochemistry.[1] Formed primarily through the heterogeneous uptake of dinitrogen pentoxide (N₂O₅) on chloride-containing aerosols, ClNO₂ serves as a major nocturnal reservoir for reactive nitrogen.[2][3] Its photolysis at sunrise releases highly reactive chlorine atoms (Cl•) and regenerates nitrogen dioxide (NO₂), thereby influencing atmospheric oxidation capacity, the formation of ozone (O₃), and the lifetime of various pollutants, including volatile organic compounds (VOCs).[2] This guide provides a comprehensive overview of the core formation mechanisms of ClNO₂, details the key influencing factors, summarizes critical quantitative data from field and laboratory studies, and outlines the experimental protocols used for its investigation.

Core Formation Mechanisms

The atmospheric production of nitryl chloride is a multi-step process that couples gas-phase and heterogeneous chemistry, predominantly occurring during the nighttime.

The formation of ClNO₂ is contingent upon the availability of its precursor, dinitrogen pentoxide (N₂O₅). The production of N₂O₅ begins after sunset as the diminishing solar radiation allows the nitrate (B79036) radical (NO₃) to accumulate.[3] The sequence is as follows:

-

Nitrate Radical (NO₃) Formation: The process initiates with the oxidation of nitrogen dioxide (NO₂) by ozone (O₃).[2]

-

Reaction R1: NO₂ + O₃ → NO₃ + O₂

-

-

Dinitrogen Pentoxide (N₂O₅) Formation: The nitrate radical exists in a temperature-dependent thermal equilibrium with NO₂ to form N₂O₅.[2][4]

-

Reaction R2: NO₃ + NO₂ ↔ N₂O₅

-

This equilibrium favors N₂O₅ formation at lower temperatures. During the day, NO₃ is rapidly photolyzed or reacts with nitric oxide (NO), preventing the accumulation of N₂O₅.

The primary and most significant formation pathway for ClNO₂ is the heterogeneous reaction of gaseous N₂O₅ on the surface of chloride-containing aerosols.[5][6] This process converts a gas-phase nitrogen reservoir into a halogen-containing species.

The overall reaction can be summarized as:

-

Reaction R3: N₂O₅(g) + Cl⁻(aq) → ClNO₂(g) + NO₃⁻(aq)

This reaction competes with the direct hydrolysis of N₂O₅, which produces nitric acid:

-

Reaction R4: N₂O₅(g) + H₂O(l) → 2HNO₃(aq)

The mechanism within the aqueous phase of the aerosol is believed to proceed through the following steps:

-

Uptake and Solvation: Gaseous N₂O₅ collides with and dissolves into the aqueous layer of an aerosol particle.

-

Ionization: N₂O₅ rapidly ionizes to form the nitronium ion (NO₂⁺) and the nitrate ion (NO₃⁻).[7]

-

N₂O₅(aq) ↔ NO₂⁺(aq) + NO₃⁻(aq)

-

-

Competitive Reaction: The nitronium ion is then subject to competing nucleophilic attacks by chloride ions and water.

-

Reaction with Chloride: NO₂⁺(aq) + Cl⁻(aq) → ClNO₂(aq)

-

Reaction with Water: NO₂⁺(aq) + H₂O(l) → HNO₃(aq) + H⁺(aq)

-

-

Desorption: The newly formed ClNO₂ is relatively insoluble and partitions back into the gas phase.

The efficiency of ClNO₂ production is therefore determined by the competition between chloride and water for the NO₂⁺ intermediate.

References

- 1. Atmospheric Chemistry of Nitryl Chloride [manu56.magtech.com.cn]

- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Dinitrogen pentoxide - Wikipedia [en.wikipedia.org]

- 5. ACP - Examining the impact of heterogeneous nitryl chloride production on air quality across the United States [acp.copernicus.org]

- 6. researchgate.net [researchgate.net]

- 7. asset.library.wisc.edu [asset.library.wisc.edu]

The Atmospheric Reactivity of Nitryl Chloride with Volatile Organic Compounds: A Technical Guide

Authored for Researchers, Scientists, and Atmospheric Chemistry Professionals

Abstract

Nitryl chloride (ClNO2), once considered a minor atmospheric species, is now recognized as a significant contributor to tropospheric oxidation chemistry, particularly in polluted environments. Formed nocturnally through heterogeneous reactions involving dinitrogen pentoxide (N2O5) on chloride-containing aerosols, ClNO2 acts as a stable reservoir for both nitrogen oxides (NOx) and reactive chlorine. Upon sunrise, its rapid photolysis releases chlorine atoms (Cl•), which are highly reactive towards a wide range of volatile organic compounds (VOCs). This guide provides a comprehensive technical overview of the reactivity of ClNO2-derived chlorine atoms with VOCs, summarizing key kinetic data, outlining prevalent reaction mechanisms, and detailing the experimental protocols used for their study.

Introduction: The Role of Nitryl Chloride in Atmospheric Oxidation

In the nocturnal boundary layer, the reaction of nitrogen dioxide (NO2) with ozone (O3) produces the nitrate (B79036) radical (NO3), which is in thermal equilibrium with dinitrogen pentoxide (N2O5). The heterogeneous uptake of N2O5 on chloride-containing aerosols, which can be of both anthropogenic and marine origin, leads to the formation of nitryl chloride (ClNO2).[1]

Reaction Sequence:

-

NO2 + O3 → NO3 + O2

-

NO3 + NO2 ⇌ N2O5

-

N2O5(g) + Cl⁻(aq) → ClNO2(g) + NO3⁻(aq)

While stable during the night, ClNO2 readily photolyzes at sunrise (λ < 400 nm) to yield a chlorine atom and NO2.[2]

Photolysis: ClNO2 + hν → Cl• + NO2

The liberated chlorine atom is a potent oxidant, reacting with many VOCs at rates that are one to two orders of magnitude faster than those of the hydroxyl radical (OH•), the primary daytime oxidant.[1][3] This rapid, Cl-atom initiated oxidation can significantly enhance local ozone production and the formation of secondary organic aerosol (SOA), impacting air quality in urban and coastal regions.[1][4] Understanding the kinetics and mechanisms of these reactions is therefore critical for accurately modeling atmospheric chemistry.

Reaction Kinetics and Mechanisms

The reactivity of ClNO2 is dictated by the subsequent reactions of the chlorine atom. Cl atoms react with VOCs primarily through two mechanisms: hydrogen abstraction (common for alkanes and other saturated compounds) and addition to double bonds (for alkenes and alkynes).[1]

Alkanes: Hydrogen Abstraction

Chlorine atoms react with alkanes by abstracting a hydrogen atom to form hydrogen chloride (HCl) and an alkyl radical (R•). This is often the rate-limiting step in the oxidation chain.

Reaction: Cl• + R-H → HCl + R•

The resulting alkyl radical rapidly reacts with molecular oxygen to form an alkyl peroxy radical (RO2•), which then participates in atmospheric radical propagation cycles, often involving nitrogen oxides (NOx), leading to the formation of ozone and other secondary pollutants.

References

spectroscopic properties of gaseous nitryl chloride

An In-depth Technical Guide to the Spectroscopic Properties of Gaseous Nitryl Chloride

This technical guide provides a comprehensive overview of the spectroscopic properties of gaseous nitryl chloride (ClNO₂), a molecule of significant interest in atmospheric chemistry. The following sections detail its electronic, vibrational, and rotational spectra, presenting key quantitative data in structured tables and outlining the experimental methodologies used for their determination.

The electronic absorption spectrum of nitryl chloride is characterized by broad, unstructured bands in the ultraviolet (UV) region, indicating that the excited electronic states are largely dissociative.[1][2] Photolysis of ClNO₂ is a significant source of chlorine atoms in the troposphere.[3][4]

Absorption Spectrum and Cross-Sections

The UV-Vis absorption spectrum of gaseous ClNO₂ has been measured over a range of wavelengths and temperatures.[3][4] The spectrum exhibits a strong absorption maximum around 220 nm and a considerably weaker maximum near 310 nm.[1] The temperature dependence of the absorption spectrum is an important factor in atmospheric modeling, as it affects the calculated photolysis rates at different altitudes.[3][4]

Table 1: UV-Vis Absorption Cross-Sections of Gaseous Nitryl Chloride at Room Temperature (296 K)

| Wavelength (nm) | Absorption Cross-Section (10⁻²⁰ cm²/molecule) | Reference |

| 220 | ~100 | [1] |

| 310 | ~5 | [1] |

| 350 | Varies significantly between studies | [1] |

Note: The absolute values of the absorption cross-section, particularly in the 350 nm region, show significant differences across various studies, with variations of up to a factor of ~1.7 reported.[1]

Photodissociation and Quantum Yields

Upon absorption of UV radiation, nitryl chloride undergoes photodissociation, primarily breaking the weak Cl-NO₂ bond.[5] The primary photodissociation channels are:

The quantum yield for the formation of atomic chlorine (Cl) is the dominant pathway.[1] At 308 nm, the quantum yield for Cl formation is approximately 0.93, while the yield for atomic oxygen (O) formation is about 0.07.[1] At shorter wavelengths, such as 240 nm, the relative yield of O atom formation increases.[1] The O atoms are primarily formed in their ground electronic state (³P).[1]

Table 2: Photodissociation Quantum Yields for Gaseous Nitryl Chloride

| Wavelength (nm) | Product | Quantum Yield (Φ) | Reference |

| 308 | Cl | 0.93 ± 0.10 | [1] |

| 308 | O(³P) | 0.07 ± 0.01 | [1] |

| 248 | O(³P) | 0.15 ± 0.03 | [3][4] |

| 193 | O(³P) | 0.67 ± 0.12 | [3][4] |

Experimental Protocols

UV-Vis Absorption Spectroscopy:

The absorption cross-sections of gaseous ClNO₂ are typically measured using a diode array spectrometer.[4] The experimental setup generally involves a temperature-controlled absorption cell, a light source (e.g., deuterium (B1214612) and tungsten-halogen lamps), and a detector. The concentration of ClNO₂ is determined by pressure measurements and the ideal gas law. The absorption spectrum is recorded at various temperatures to determine its temperature dependence.[3][4]

Photodissociation Studies:

Photofragment translational energy spectroscopy is a key technique used to study the photodissociation dynamics of ClNO₂.[5] This method involves crossing a molecular beam of ClNO₂ with a pulsed laser beam. The velocity and angular distributions of the resulting photofragments are then measured, providing information about the dissociation channels and energy partitioning.

Quantum yields are often determined using pulsed laser photolysis coupled with a sensitive detection technique for the photofragments, such as atomic resonance fluorescence for O(³P) atoms or photoionization mass spectrometry.[1][3][4]

References

The Environmental Impact of Nitryl Chloride (ClNO₂) on Air Quality: A Technical Guide

Executive Summary: Nitryl chloride (ClNO₂), a reactive nitrogen and chlorine-containing trace gas, has emerged as a significant, yet often overlooked, component of tropospheric chemistry. Primarily formed through the nocturnal heterogeneous reaction of dinitrogen pentoxide (N₂O₅) on chloride-containing aerosols, ClNO₂ acts as a crucial link between nighttime and daytime atmospheric chemistry. During the night, it serves as a stable reservoir for nitrogen oxides (NOx). Upon sunrise, it rapidly photolyzes to release highly reactive chlorine atoms (Cl•) and nitrogen dioxide (NO₂). This process can significantly alter the atmospheric oxidative capacity, "jump-start" photochemical ozone production, and influence the formation of secondary pollutants.[1][2][3] This guide provides an in-depth examination of the formation, chemical transformation, and environmental impacts of ClNO₂, with a focus on its effects on air quality, supported by quantitative data, experimental methodologies, and key chemical pathways.

Atmospheric Chemistry of Nitryl Chloride

The atmospheric lifecycle of ClNO₂ couples nocturnal heterogeneous chemistry with daytime photochemistry, fundamentally altering the traditional understanding of radical budgets and pollutant formation.[1]

The formation of ClNO₂ is a multi-step process that begins after sunset with the cessation of NO photolysis.

-

Nitrate (B79036) Radical Formation: Ozone (O₃) reacts with nitrogen dioxide (NO₂) to form the nitrate radical (NO₃).

-

NO₂ + O₃ → NO₃ + O₂

-

-

Dinitrogen Pentoxide Equilibrium: The nitrate radical exists in a temperature-dependent thermal equilibrium with NO₂ to form dinitrogen pentoxide (N₂O₅).

-

NO₃ + NO₂ ↔ N₂O₅

-

-

Heterogeneous Uptake: N₂O₅ is taken up by chloride-containing aerosols (e.g., sea salt or anthropogenic chloride). This heterogeneous reaction has two primary product channels: the formation of nitric acid (HNO₃) via hydrolysis and the production of nitryl chloride.[4]

-

N₂O₅(g) + H₂O(l, on aerosol) → 2 HNO₃(aq)

-

N₂O₅(g) + Cl⁻(aq, on aerosol) → ClNO₂(g) + NO₃⁻(aq)

-

The efficiency of ClNO₂ production, known as the ClNO₂ yield (φ), depends on the relative concentrations of aerosol liquid water and chloride.[5] Field studies have reported yields ranging from 0.07 to 0.98.[5]

The primary atmospheric sink for ClNO₂ is photolysis by sunlight, which occurs rapidly after sunrise.[6] This reaction breaks the Cl-N bond, releasing a chlorine atom (Cl•) and a nitrogen dioxide (NO₂) molecule.

-

ClNO₂ + hν (sunlight) → Cl• + NO₂

This process is critical because it regenerates NOx that would have otherwise been lost via the formation of nitric acid and simultaneously produces a highly reactive chlorine atom. The atmospheric lifetime of ClNO₂ with respect to photolysis is typically a few hours in the morning.[6]

Impact on Air Quality

The photolysis of ClNO₂ has profound implications for daytime air quality, primarily by enhancing the formation of ground-level ozone and altering the composition of particulate matter.

The release of chlorine atoms from ClNO₂ photolysis acts as a potent catalyst for ozone formation, especially in the early morning when other radical sources (like O₃ and HONO photolysis) are still weak.

-

VOC Oxidation: Chlorine atoms are highly reactive towards a wide range of volatile organic compounds (VOCs), particularly alkanes, with reaction rates often orders of magnitude faster than those of the hydroxyl radical (OH•).[2]

-

Cl• + RH (Alkane) → HCl + R• (Alkyl Radical)

-

-

Peroxy Radical Formation: The resulting alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) to form an alkyl peroxy radical (RO₂•).

-

R• + O₂ → RO₂•

-

-

NO to NO₂ Conversion: The peroxy radical then oxidizes nitric oxide (NO) to nitrogen dioxide (NO₂). This is a key step in ozone formation.

-

RO₂• + NO → RO• + NO₂

-

-

Ozone Formation: The newly formed NO₂ is photolyzed to produce ground-state oxygen atoms (O³P), which then react with molecular oxygen to form ozone (O₃).

-

NO₂ + hν → NO + O(³P)

-

O(³P) + O₂ → O₃

-

By providing an additional, potent pathway for the oxidation of VOCs and the conversion of NO to NO₂, ClNO₂ chemistry can lead to significant increases in daytime ozone production.[5] Modeling studies have shown that ClNO₂ can enhance peak ozone by 5-16% and increase total daytime ozone production by 11-41% in polluted environments.[5]

The formation of ClNO₂ alters the fate of N₂O₅. In the absence of chloride, the heterogeneous hydrolysis of N₂O₅ produces two molecules of nitric acid, which can partition to the aerosol phase and contribute to PM₂.₅ mass as particulate nitrate.[7] When ClNO₂ is formed, one nitrogen atom is returned to the gas phase as ClNO₂ (and later as NO₂), while only one nitrate ion enters the aerosol phase. This effectively reduces the efficiency of N₂O₅ as a source of particulate nitrate, leading to a decrease in total nitrate aerosol concentrations by as much as 11-21% in some regions.[8]

Quantitative Impact Assessment

Field campaigns and modeling studies worldwide have quantified the prevalence of ClNO₂ and its impact on air quality. High concentrations are frequently observed in polluted coastal and inland regions where sources of nitrogen oxides and chloride coexist.[5][6]

Table 1: Observed Atmospheric Concentrations of Nitryl Chloride in Various Environments

| Location | Environment Type | Maximum Observed Mixing Ratio | Typical Nocturnal Mixing Ratio | Reference(s) |

|---|---|---|---|---|

| Southern China Coast | Polluted Marine/Coastal | 1997 pptv | Elevated | [2][3] |

| Hong Kong | Polluted Marine/Urban | 4.7 ppbv | >400 pptv | [5] |

| London, UK | Urban Inland | 724 pptv | Moderate | [5] |

| Calgary, Canada | Inland | ~250 pptv | Moderate | [5] |

| Boulder, Colorado, USA | Inland | 450 pptv | Moderate | [6] |

| North China Plain | Polluted Inland | 2070 pptv | >350 pptv | [6][9] |

| Pasadena, CA, USA | Urban | ~1500 pptv | 800 pptv (at sunrise) |[10] |

Table 2: Modeled Impacts of Nitryl Chloride Chemistry on Air Quality

| Study / Model | Impact Metric | Quantitative Impact | Reference(s) |

|---|---|---|---|

| CMAQ (USA) | Increase in monthly mean 8-h O₃ | Up to 1-2 ppbv (3-4%) | [8] |

| CMAQ (USA) | Increase in episodic O₃ | Up to 13 ppbv | [8] |

| CMAQ (USA) | Reduction in mean total nitrate | Up to 0.8–2.0 µg m⁻³ (11–21%) | [8] |

| Box Model (Hong Kong) | Increase in peak O₃ | 5–16% | [5] |

| Box Model (Hong Kong) | Increase in daytime O₃ production | 11–41% | [5] |

| Box Model (N. China) | Contribution to morning ROx production | 10–30% | [6] |

| WRF-Chem (China) | Increase in surface O₃ | 2.4–3.3 ppb (5–6%) | [11] |

| Global Model | Contribution to global ethane (B1197151) oxidation | ~20% |[12] |

Experimental and Methodological Protocols

The detection and quantification of ClNO₂ and the assessment of its impact require sophisticated analytical techniques and modeling tools.

CIMS is the most common and effective technique for the direct, real-time measurement of atmospheric ClNO₂.[5]

-

Principle: Ambient air is drawn into an ion-molecule reaction region. A reagent ion, typically iodide (I⁻), is generated and mixed with the sample air. I⁻ selectively reacts with ClNO₂ to form a stable iodide-ClNO₂ cluster ion ([ClNO₂•I]⁻).

-

Detection: The resulting cluster ions are guided into a mass spectrometer (typically a quadrupole or time-of-flight) where they are separated by their mass-to-charge ratio (m/z) and detected.

-

Quantification: The instrument's sensitivity to ClNO₂ is determined through regular calibration. A common method involves flowing a known concentration of Cl₂ gas over a wetted sodium nitrite (B80452) (NaNO₂) surface to quantitatively produce ClNO₂. The response of the CIMS to this known standard is used to convert the measured ion signal from ambient air into a mixing ratio (e.g., in pptv).

-

Co-measurement: The same I⁻-based CIMS technique can simultaneously measure the key precursor, N₂O₅, which is detected as the NO₃⁻ ion following thermal dissociation and subsequent reaction.

To isolate and quantify the impact of ClNO₂ on photochemistry, researchers use chemical models constrained by field observations.

-

Data Acquisition: Field campaigns measure ClNO₂ alongside a comprehensive suite of other relevant species, including O₃, NOx, VOCs, and aerosol composition, as well as meteorological parameters and photolysis rates.[13]

-

Model Constraint: These observations are used as inputs to a chemical box model (e.g., one using the Master Chemical Mechanism, MCM). The model contains a detailed representation of thousands of atmospheric chemical reactions.[5][13]

-

Sensitivity Analysis: The model is run for two or more scenarios:

-

Base Case: The model is run with all observed inputs, including the measured ClNO₂ concentrations, to simulate the actual atmospheric chemistry.

-

No-ClNO₂ Case: The model is run again, but with the ClNO₂ concentration artificially set to zero.

-

-

Impact Quantification: The differences in the model outputs between the scenarios (e.g., concentrations of O₃, OH•, HO₂•, RO₂•) are attributed to the chemical effects of ClNO₂. This method allows for the calculation of metrics like the ClNO₂-driven enhancement in ozone production rates. Three-dimensional chemical transport models like CMAQ or WRF-Chem are used to assess these impacts on a regional or continental scale.

Conclusion and Outlook

Nitryl chloride is a key atmospheric species that couples nitrogen and halogen cycles, as well as nocturnal and diurnal chemistry. Its formation on chloride-containing aerosols provides a mechanism to recycle NOx and generate a significant source of chlorine atoms. The subsequent photolysis of ClNO₂ enhances the atmospheric oxidizing capacity, increases photochemical ozone production, and reduces the formation of particulate nitrate. The prevalence of high ClNO₂ concentrations in diverse environments underscores the need to include this chemistry in air quality models to accurately predict the formation of secondary pollutants like ozone and particulate matter.[1][5] Future research should focus on better constraining ClNO₂ production yields in different aerosol matrices, investigating its vertical distribution in the atmosphere, and exploring its role in the chemistry of unique environments, such as those impacted by biomass burning or industrial chlorine sources.[1][14]

References

- 1. Atmospheric Chemistry of Nitryl Chloride [manu56.magtech.com.cn]

- 2. hj.sdu.edu.cn [hj.sdu.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. repository.library.noaa.gov [repository.library.noaa.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. oa.tib.eu [oa.tib.eu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ACP - Formation and impacts of nitryl chloride in Pearl River Delta [acp.copernicus.org]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. researchgate.net [researchgate.net]

The Pivotal Role of Nitryl Chloride (ClNO2) as a Precursor to Atomic Chlorine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitryl chloride (ClNO₂), a reactive nitrogen species, has emerged as a significant precursor to atomic chlorine (Cl) in the troposphere, particularly in polluted environments. Its formation through heterogeneous reactions on aerosol surfaces provides a mechanism to convert nitrogen oxides into a photolabile chlorine reservoir. The subsequent photolysis of ClNO₂ in the early morning hours releases highly reactive chlorine atoms, which can significantly impact atmospheric oxidation capacity, ozone formation, and the lifetime of volatile organic compounds (VOCs). This guide provides a comprehensive technical overview of the formation, photolysis, and atmospheric implications of nitryl chloride, with a focus on quantitative data and experimental methodologies relevant to atmospheric chemists, environmental scientists, and professionals in related fields, including those in drug development who must consider the atmospheric fate of emitted compounds.

Introduction

Atomic chlorine is a potent atmospheric oxidant, capable of reacting with many VOCs at rates significantly faster than the hydroxyl radical (OH). While the ocean was traditionally considered the primary source of reactive chlorine, recent studies have highlighted the importance of anthropogenic sources, particularly through the formation of nitryl chloride. ClNO₂ acts as a nocturnal reservoir for both nitrogen oxides (NOx) and chlorine. Its formation couples heterogeneous and gas-phase chemistry, and its photolysis links nighttime and daytime atmospheric processes. Understanding the lifecycle of ClNO₂ is therefore crucial for accurately modeling air quality and the atmospheric fate of pollutants.

Formation of Nitryl Chloride

The primary formation pathway for nitryl chloride in the troposphere is the heterogeneous reaction of dinitrogen pentoxide (N₂O₅) on chloride-containing aerosols.[1] This process occurs predominantly at night when the nitrate (B79036) radical (NO₃), the precursor to N₂O₅, is not rapidly photolyzed.

The key steps in this pathway are:

-

Formation of the Nitrate Radical (NO₃): NO₂ + O₃ → NO₃ + O₂

-

Formation of Dinitrogen Pentoxide (N₂O₅): NO₃ + NO₂ + M ↔ N₂O₅ + M (where M is a third body)

-

Heterogeneous Uptake and Reaction of N₂O₅: N₂O₅(g) + H₂O(aq) → 2HNO₃(aq) N₂O₅(g) + Cl⁻(aq) → ClNO₂(g) + NO₃⁻(aq)

The yield of ClNO₂ is dependent on the competition between the hydrolysis of N₂O₅ and its reaction with chloride ions on the aerosol surface. This is quantified by the N₂O₅ uptake coefficient (γ(N₂O₅)) and the ClNO₂ production yield (φ).

Quantitative Data on ClNO₂ Formation

The efficiency of ClNO₂ production is highly variable and depends on factors such as aerosol composition, relative humidity, and temperature. A summary of key quantitative parameters from various studies is presented in the tables below.

| Parameter | Value | Environment | Reference |

| N₂O₅ Uptake Coefficient (γ(N₂O₅)) | |||

| 0.022 (±0.012) | Polluted northern China (field study) | ||

| 0.005 - 0.039 | Polluted northern China (field study) | ||

| <0.001 - 0.11 | Various global locations (review) | ||

| ClNO₂ Production Yield (φ) | |||

| 0.34 (±0.28) | Polluted northern China (field study) | ||

| 0.06 - 1.04 | Polluted northern China (field study) | ||

| 0.2 - 0.8 | Laboratory study (0.02 - 0.5 M [Cl⁻]) | [2] | |

| 0.01 - 1.38 | Various global locations (review) |

Table 1: N₂O₅ Uptake Coefficients and ClNO₂ Production Yields from Selected Studies.

| Location | Environment | Maximum Observed ClNO₂ Mixing Ratio (ppbv) | Reference |

| Southern China | Suburban | ~3.7 | [3] |

| Northern China | Rural | ~2.1 | |

| Calgary, Canada | Urban | 0.330 | [4] |

| London, UK | Urban | 0.724 | [5] |

| Various Global Locations | Urban, Rural, Marine | 0.03 - 8.3 | [3][6] |

Table 2: Maximum Observed Nitryl Chloride Mixing Ratios in Various Environments.

Photolysis of Nitryl Chloride and Production of Atomic Chlorine

After sunrise, nitryl chloride rapidly photolyzes, releasing a chlorine atom and a nitrogen dioxide molecule:

ClNO₂(g) + hν → Cl(g) + NO₂(g)

This process is a significant, and often dominant, source of atomic chlorine in the early morning, initiating the oxidation of VOCs and influencing the production of ozone. The rate of photolysis is dependent on the actinic flux, the absorption cross-section of ClNO₂, and the quantum yield of the reaction.

Quantitative Data on ClNO₂ Photolysis

| Parameter | Value | Wavelength (nm) | Reference |

| Quantum Yield (Φ) | 0.67 ± 0.12 | 193 | |

| 0.15 ± 0.03 | 248 |

Table 3: Quantum Yields for ClNO₂ Photolysis at Different Wavelengths. The photolysis rate constant (J(ClNO₂)) is a critical parameter in atmospheric models and can be determined from measurements of spectral actinic flux and the ClNO₂ absorption cross-section and quantum yield.[7][8]

Experimental Protocols

Laboratory Synthesis of Nitryl Chloride

A common and convenient method for preparing nitryl chloride in the laboratory involves the reaction of chlorosulfonic acid with anhydrous nitric acid at 0°C.[1][9][10]

Materials:

-

Chlorosulfonic acid (ClSO₃H)

-

Anhydrous nitric acid (HNO₃)

-

Reaction flask

-

Dropping funnel

-

Cold trap (e.g., liquid nitrogen)

-

Inert gas supply (e.g., N₂)

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood.

-

Cool the reaction flask to 0°C using an ice bath.

-

Slowly add chlorosulfonic acid to the anhydrous nitric acid in the reaction flask with constant stirring.

-

The gaseous ClNO₂ product is passed through a drying agent (e.g., P₂O₅) and collected in a cold trap cooled with liquid nitrogen.

-

The collected ClNO₂ can be purified by fractional distillation.

An older method involves passing dry chlorine gas over dry silver nitrate heated to approximately 100°C.[9]

Measurement of Nitryl Chloride by Chemical Ionization Mass Spectrometry (CIMS)

Chemical Ionization Mass Spectrometry (CIMS) is the most common technique for the in-situ measurement of atmospheric nitryl chloride.[5] The method typically utilizes iodide (I⁻) as the reagent ion.

Principle:

-

Ionization: Iodide ions are generated, often from a radioactive source (e.g., ²¹⁰Po) or an X-ray source, and react with ambient air containing ClNO₂ in an ion-molecule reaction region.

-

Cluster Formation: ClNO₂ forms a stable cluster with the iodide ion: ClNO₂ + I⁻ → [ClNO₂·I]⁻

-

Detection: The resulting cluster ion is then detected by a mass spectrometer, typically a quadrupole or time-of-flight analyzer. The concentration of ClNO₂ is proportional to the measured ion signal.

Generalized Experimental Setup:

-

Inlet: A heated inlet is often used to minimize surface reactions and transmission losses of ClNO₂.

-

Ion Source: A source to generate iodide ions (e.g., from methyl iodide, CH₃I).

-

Ion-Molecule Reaction (IMR) Chamber: A region where ambient air mixes with the reagent ions under controlled pressure and temperature.

-

Mass Spectrometer: A mass analyzer to separate and detect the [ClNO₂·I]⁻ cluster.

-

Calibration: The instrument is calibrated using a known concentration of ClNO₂, which can be generated from the reaction of N₂O₅ with a chloride source or from a synthesized standard.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and a generalized experimental workflow.

Caption: Formation pathway of nitryl chloride.

Caption: Photolysis of ClNO₂ and its role in the chlorine cycle.

Caption: Generalized workflow for CIMS measurement of ClNO₂.

Physicochemical Properties of Nitryl Chloride

| Property | Value | Reference |

| Molecular Formula | ClNO₂ | [9][10][11] |

| Molar Mass | 81.46 g/mol | [10][11] |

| Appearance | Colorless gas | [9][12] |

| Odor | Chlorine-like | [1][9] |

| Melting Point | -145 °C | [10][11][12] |

| Boiling Point | -15 °C | [11][12] |

| Density (liquid at 0°C) | 1.37 g/mL | [1] |

Table 4: Physicochemical Properties of Nitryl Chloride.

Conclusion

Nitryl chloride is a key species linking anthropogenic emissions of nitrogen oxides and particulate chloride to the production of highly reactive atomic chlorine. Its formation on aerosol surfaces and subsequent photolysis represent a significant pathway for chlorine activation in the troposphere, with profound implications for air quality and atmospheric chemistry. The quantitative data and experimental methodologies presented in this guide provide a foundation for researchers and scientists to further investigate the role of ClNO₂ in various atmospheric environments. For professionals in fields such as drug development, understanding these atmospheric processes is essential for assessing the environmental impact and fate of new chemical entities. Continued research, including field measurements in diverse locations and detailed laboratory studies, is necessary to refine our understanding of ClNO₂ chemistry and its representation in atmospheric models.

References

- 1. Nitryl Chloride [drugfuture.com]

- 2. pmel.noaa.gov [pmel.noaa.gov]

- 3. ACP - Significant production of ClNO2 and possible source of Cl2 from N2O5 uptake at a suburban site in eastern China [acp.copernicus.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nora.nerc.ac.uk [nora.nerc.ac.uk]

- 8. rsc.org [rsc.org]

- 9. nitryl chloride | 13444-90-1 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. Nitryl chloride - Wikipedia [en.wikipedia.org]

- 12. nitryl chloride [chemister.ru]

Unveiling the Geometry of Nitryl Chloride: A Theoretical and Spectroscopic Perspective

An In-depth Technical Guide on the Molecular Structure of Nitryl Chloride (ClNO₂)

Nitryl chloride (ClNO₂), a molecule of significant interest in atmospheric chemistry, has been the subject of numerous theoretical and experimental investigations aimed at elucidating its precise molecular structure. This technical guide provides a comprehensive overview of the theoretical calculations and experimental determinations of the geometry of nitryl chloride, intended for researchers, scientists, and professionals in drug development and related fields.

Core Structural Parameters: A Comparative Analysis

The geometric structure of nitryl chloride is defined by the N-Cl and N-O bond lengths and the O-N-O bond angle. A substantial body of work has been dedicated to determining these parameters with high precision, employing a range of computational and spectroscopic techniques. The data presented below summarizes the findings from high-level ab initio calculations and microwave spectroscopy experiments, offering a comparative view of the molecule's structure.

Table 1: Calculated and Experimental Bond Lengths of Nitryl Chloride

| Method/Basis Set | r(N-Cl) / Å | r(N-O) / Å | Citation |

| Experimental | |||

| rₘ⁽²⁾ | 1.8405 | 1.1929 | [1] |

| Microwave Spectroscopy | 1.83 | 1.21 | [2] |

| Theoretical | |||

| CCSD(T)/cc-pV5Z | 1.8441 | 1.1925 | [1] |

| MP2/aug-cc-pVTZ | - | - | [3] |

Table 2: Calculated and Experimental Bond Angles of Nitryl Chloride

| Method/Basis Set | ∠(O-N-O) / ° | Citation |

| Experimental | ||

| rₘ⁽²⁾ | 131.42 | [1] |

| Microwave Spectroscopy | 129.5 | [2] |

| Theoretical | ||

| CCSD(T)/cc-pV5Z | 131.80 | [1] |

Experimental and Computational Protocols

The determination of nitryl chloride's molecular structure relies on sophisticated experimental and computational methodologies. The following sections detail the key protocols employed in the cited studies.

Experimental Protocol: Pulsed-Jet Fourier-Transform Microwave Spectroscopy

The experimental geometry of nitryl chloride has been determined with high accuracy using pulsed-jet Fourier-transform microwave spectroscopy.[1] This technique allows for the observation of the rotational spectra of molecules in the gas phase under collisionless conditions, leading to very precise measurements of rotational constants.

-

Sample Preparation and Introduction : A gaseous sample of nitryl chloride is seeded in a carrier gas, typically argon or neon.

-

Supersonic Expansion : The gas mixture is expanded through a small nozzle into a high-vacuum chamber. This process cools the molecules to a very low rotational temperature, simplifying the resulting spectrum.

-

Microwave Excitation : The cooled molecules are irradiated with a short, high-power microwave pulse, which excites them into a coherent superposition of rotational states.

-

Free Induction Decay (FID) Detection : After the microwave pulse, the molecules emit a decaying microwave signal (the FID) as they return to their ground rotational states. This signal is detected by a sensitive receiver.

-

Fourier Transformation : The time-domain FID signal is converted into a frequency-domain spectrum by a Fourier transform. The resulting spectrum shows sharp absorption lines corresponding to the rotational transitions of the molecule.

-

Spectral Analysis : The frequencies of the rotational transitions are precisely measured and fitted to a Hamiltonian model to determine the rotational constants of the molecule. For nitryl chloride, the spectra of several isotopologues were analyzed to derive the molecular geometry with high precision.[1]

Computational Protocol: Coupled Cluster Theory

High-level ab initio calculations, particularly the coupled cluster method, have been instrumental in providing a theoretical counterpart to the experimental data.[1] Coupled cluster theory is a powerful quantum chemical method for accurately treating electron correlation.[4] The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is often considered the "gold standard" in computational chemistry for its high accuracy.[5]

-

Method Selection : The Coupled Cluster Singles and Doubles with Perturbative Triples [CCSD(T)] method is chosen for its ability to provide highly accurate results for small to medium-sized molecules.[1][4]

-

Basis Set Selection : A series of correlation-consistent basis sets, such as cc-pVXZ (where X = D, T, Q, 5), are employed.[1] Larger basis sets provide a more complete description of the atomic orbitals and lead to more accurate results. The calculations are often extrapolated to the complete basis set limit.

-

Geometry Optimization : The molecular geometry (bond lengths and angles) is optimized by finding the minimum energy structure on the potential energy surface calculated at the chosen level of theory and basis set.

-

Property Calculations : Once the optimized geometry is obtained, other molecular properties, such as vibrational frequencies, rotational constants, and nuclear quadrupole coupling constants, can be calculated.

-

Comparison with Experimental Data : The calculated geometric parameters and other properties are then compared with the available experimental data to validate the theoretical model.[1]

Logical Workflow for Theoretical Structure Determination

The process of determining the molecular structure of a molecule like nitryl chloride through theoretical calculations follows a well-defined logical workflow. This workflow ensures a systematic and rigorous approach to obtaining accurate and reliable results.

Caption: Logical workflow for computational determination of molecular structure.

References

Photolysis Pathways of Nitryl Chloride Under Atmospheric Conditions: A Technical Guide